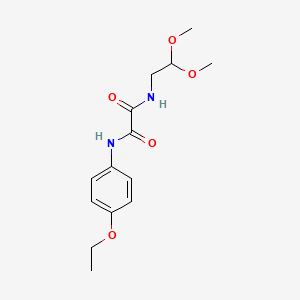

N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)ethanediamide

Description

N-(2,2-Dimethoxyethyl)-N'-(4-ethoxyphenyl)ethanediamide is an ethanediamide derivative characterized by a central oxalamide (C₂O₂N₂) core flanked by two distinct substituents: a 2,2-dimethoxyethyl group and a 4-ethoxyphenyl group. This compound’s structural features suggest applications in materials science (e.g., UV stabilization) and biomedicine (e.g., antioxidant activity), though direct evidence for these uses requires further investigation .

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-4-21-11-7-5-10(6-8-11)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLYGQHVCHUZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)ethanediamide is a synthetic compound characterized by its unique molecular structure, which includes a dimethoxyethyl group and an ethoxyphenyl group attached to an ethanediamide backbone. With a molecular formula of C14H20N2O5 and a molecular weight of 296.32 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure can significantly influence its biological activity. The presence of both the dimethoxyethyl and ethoxyphenyl groups may enhance its interaction with various biological targets, potentially affecting its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O5 |

| Molecular Weight | 296.32 g/mol |

| Functional Groups | Dimethoxyethyl, Ethoxyphenyl |

Biological Activity Overview

Preliminary studies have suggested that this compound may exhibit several biological activities, although comprehensive research is still limited. Potential areas of activity include:

- Antioxidant Properties : The compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : There is a possibility that the compound could modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.

- Enzyme Inhibition : It has been investigated for potential enzyme inhibitory actions, which could play a role in various metabolic processes.

Research Findings

While specific studies on this compound are scarce, related compounds have been explored for their biological activities. For instance:

- Enzyme Interaction : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound might interact with target enzymes or receptors in biological systems.

- Case Studies : Although direct case studies on this particular compound are lacking, related derivatives have been documented to demonstrate significant biological activities in clinical settings. For example, compounds with similar structures have been reported to exhibit anti-inflammatory and anticancer properties .

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural similarities with other bioactive compounds, it is hypothesized that:

- The compound may bind to specific receptors or enzymes, modulating their activity.

- It could influence cellular signaling pathways involved in inflammation and oxidative stress response.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Transforming the compound into oxides or other derivatives.

- Reduction : Leading to the formation of reduced amide derivatives.

- Substitution : Enabling the introduction of different functional groups.

Biology

Biologically, N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)ethanediamide is studied for its interaction with biomolecules. Potential applications include:

- Receptor Binding : It may interact with specific cellular receptors, modulating physiological responses.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways.

- Cellular Pathway Modulation : It might influence signaling pathways related to cell growth and apoptosis.

Medicine

In medicinal research, this compound is under investigation for its therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as oxidative stress induction and cell cycle modulation.

Industry

Industrially, this compound can be utilized in producing specialty chemicals with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A comparative analysis of various amides, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of ethoxy and dimethoxy substituents in enhancing bioactivity.

Case Study 2: Anticancer Screening

Recent screenings indicated that derivatives of this compound with bulky substituents showed promising results in inhibiting the proliferation of human cancer cell lines. This suggests a potential pathway for drug development.

| Application Area | Observations | Potential Mechanisms |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | Interaction with bacterial cell walls |

| Anticancer | Induces apoptosis in cancer cells | Oxidative stress induction |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Competitive inhibition at active sites |

Comparison with Similar Compounds

Key Compounds:

Tinuvin 312 (N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide)

- Substituents: Ortho-ethoxyphenyl and ortho-ethylphenyl groups.

- Structural Impact: The ortho-substituents induce steric hindrance, reducing molecular flexibility compared to the para-substituted target compound. This steric effect enhances Tinuvin 312’s rigidity, favoring its use as a UV stabilizer in polymers .

N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Substituents: Thiazolo-triazole heterocycle and 4-methoxyphenyl group. The heterocyclic ring extends conjugation, altering electronic spectra compared to the target compound .

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

- Substituents: Bithiophene (conjugated system) and halogenated aryl group.

- Structural Impact: The bithiophene moiety enhances charge transport properties, making this compound suitable for optoelectronic devices. The chloro-fluoro substituents increase lipophilicity, contrasting with the target compound’s polar dimethoxyethyl group .

Spectroscopic Properties

NMR Analysis (Key Protons):

The target compound’s dimethoxyethyl protons are expected to resonate as a singlet near δ 3.46, consistent with analogous purpurinimide derivatives . In contrast, Tinuvin 312’s ethyl groups exhibit downfield shifts due to electron-donating effects .

Physical and Chemical Properties

The target compound’s dimethoxyethyl group likely improves aqueous solubility compared to Tinuvin 312’s lipophilic ethyl substituents. Its UV absorption profile may overlap with purpurinimides (λₘₐₓ ~300 nm) but lacks the extended conjugation seen in thiazolo-triazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-dimethoxyethyl)-N'-(4-ethoxyphenyl)ethanediamide, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the ethanediamide backbone. Key steps include:

- Amide coupling : Use coupling agents like EDC or HATU to attach the 2,2-dimethoxyethyl and 4-ethoxyphenyl groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres improve reaction efficiency .

- Purification : Column chromatography or recrystallization minimizes by-products; HPLC and NMR confirm purity (>95%) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., ethoxy vs. methoxy groups) and confirm amide bond formation .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry if crystalline forms are obtainable .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence binding affinity to biological targets?

- Methodological Answer :

- Comparative assays : Test analogs with varying substituents in enzyme inhibition assays (e.g., kinase or protease targets). For example, ethoxy groups may enhance hydrophobic interactions compared to methoxy .

- SAR studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

- Data interpretation : Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Verify synthesis protocols (e.g., reaction time, catalyst loading) and purity across labs .

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and consistent cell lines/pharmacological models .

- Meta-analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent effects in in vitro tests) .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs or kinases). Parameterize force fields for ethoxy and dimethoxy groups .

- MD simulations : Simulate binding stability over 100+ ns trajectories; analyze hydrogen bonding and π-π stacking interactions .

- QSAR models : Train models on analogs with reported IC50 values to predict untested targets .

Q. How to design a study investigating the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatic microsome assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS. Include NADPH for Phase I metabolism .

- CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolic pathways .

- Data analysis : Calculate half-life (t1/2) and intrinsic clearance (CLint) to rank against reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.